(R)-3-Tert-butoxycarbonylamino-2-pyridin-4-ylmethyl-propionic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-4-yl)methyl]propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a pyridin-4-ylmethyl group attached to the propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-4-yl)methyl]propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The pyridin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring or the propanoic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine or propanoic acid derivatives.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-4-yl)methyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The pyridin-4-ylmethyl group can participate in various binding interactions with enzymes and receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- (tert-Butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-[(pyridin-4-yl)methyl]propanoic acid is unique due to the presence of the pyridin-4-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other Boc-protected amino acids and enhances its utility in various research and industrial applications.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-pyridin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-9-11(12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPRWYCVRQTJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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